![molecular formula C10H6ClF3N2O B5528020 4-Chloro-2-[5-(trifluoromethyl)pyrazol-3-yl]phenol](/img/structure/B5528020.png)
4-Chloro-2-[5-(trifluoromethyl)pyrazol-3-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-[5-(trifluoromethyl)pyrazol-3-yl]phenol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[5-(trifluoromethyl)pyrazol-3-yl]phenol typically involves the reaction of 4-chlorophenol with 5-(trifluoromethyl)pyrazole under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
化学反応の分析
Types of Reactions
4-Chloro-2-[5-(trifluoromethyl)pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various alkyl or aryl derivatives .
科学的研究の応用
4-Chloro-2-[5-(trifluoromethyl)pyrazol-3-yl]phenol has several scientific research applications:
作用機序
The mechanism of action of 4-Chloro-2-[5-(trifluoromethyl)pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The presence of the trifluoromethyl group enhances its binding affinity and selectivity for these targets .
類似化合物との比較
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline
- 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
Uniqueness
4-Chloro-2-[5-(trifluoromethyl)pyrazol-3-yl]phenol is unique due to the presence of both the chloro and trifluoromethyl groups, which enhance its chemical stability and biological activity. The pyrazole ring also contributes to its diverse biological activities, making it a valuable compound for various applications .
特性
IUPAC Name |
4-chloro-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-5-1-2-8(17)6(3-5)7-4-9(16-15-7)10(12,13)14/h1-4,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGDMHBOHZVKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NNC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl}methyl)-N-methylcyclopent-3-ene-1-carboxamide](/img/structure/B5527944.png)
![N'-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-NAPHTHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B5527961.png)
![2-[2-(2,4-dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxyisoquinolin-1(2H)-one](/img/structure/B5527967.png)
![(NE)-N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B5527970.png)
![2,6-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5527981.png)
![2,6-DIMETHOXY-4-((E)-{[3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENYL ACETATE](/img/structure/B5527983.png)
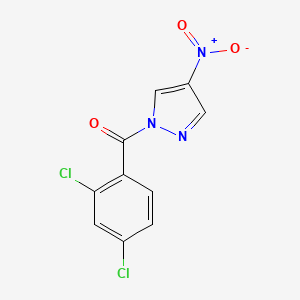
![N-(5-methyl-3-isoxazolyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5527994.png)
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2-furamide](/img/structure/B5528008.png)
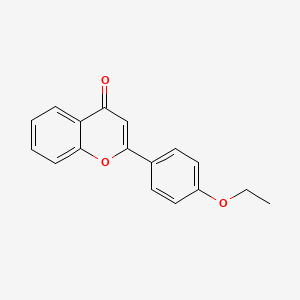
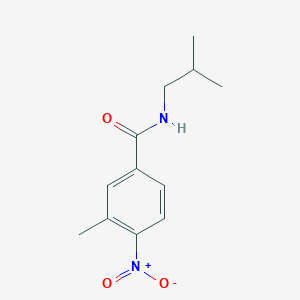
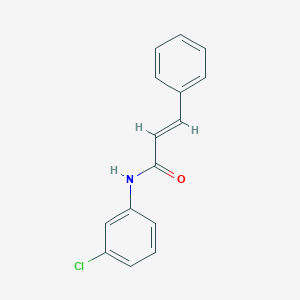
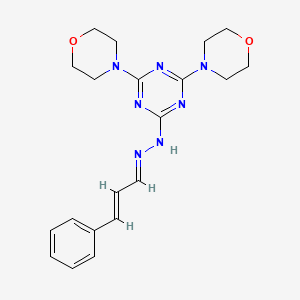
![4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5528041.png)
